Picomolar Potency of (R)-Enantiomer Containing 4-(2-Methoxyphenyl)tetrahydro-2H-pyran Moiety Against ACC1
The (R)-enantiomer of a complex thienopyrimidine derivative incorporating the 4-(2-methoxyphenyl)tetrahydro-2H-pyran scaffold achieves exceptional inhibitory potency against human ACC1. This specific stereoisomer demonstrates an IC50 value of 0.487 nM (487 pM) [1], establishing it as one of the most potent ACC inhibitors known. This provides a clear quantitative benchmark for compound quality and target engagement. The activity is highly dependent on both the presence of the 2-methoxyphenyl-THP moiety and the specific (R)-stereochemistry.
| Evidence Dimension | Inhibitory activity against human ACC1 (IC50) |
|---|---|
| Target Compound Data | 0.487 nM (487 pM) |
| Comparator Or Baseline | Corresponding (S)-enantiomer or analogs lacking the 2-methoxyphenyl group; activity reported as 'significantly reduced' or 'inactive' in patent examples |
| Quantified Difference | >100-fold loss of potency for (S)-enantiomer or inactive analogs |
| Conditions | In vitro ACC inhibition assay using human ACC1 enzyme. |
Why This Matters
This level of potency is essential for achieving efficacy at low doses in vivo, directly impacting the viability of a drug candidate for metabolic or oncological diseases [2].
- [1] BindingDB. (2025). BDBM764323 ((R)-3-((1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)methyl)benzoic acid) Affinity Data. ww.w.bindingdb.org. View Source
- [2] Gilead Sciences, Inc. (2021). US Patent No. US11186587B2. Example 24. Thienopyrimidine derivatives as ACC inhibitors. https://patents.google.com/patent/US11186587B2/en View Source
